N-(1,3-benzothiazol-6-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6(12)11-7-2-3-8-9(4-7)13-5-10-8/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSLLQFUQDEFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310155 | |
| Record name | N-6-Benzothiazolylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58249-63-1 | |
| Record name | N-6-Benzothiazolylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58249-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-6-Benzothiazolylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 1,3 Benzothiazol 6 Yl Acetamide and Its Derivatives
Classical Synthetic Routes to Benzothiazole (B30560) Ring Systems
The foundational methods for constructing the benzothiazole core have been well-established and continue to be widely used.
Cyclization Reactions for Benzothiazole Core Formation
Cyclization reactions are a cornerstone of benzothiazole synthesis. One common approach involves the reaction of p-substituted anilines with sodium thiocyanate (B1210189) in the presence of a catalyst like sulfuric acid to form 2-amino-6-substituted benzothiazoles. indexcopernicus.com Another method utilizes the electrophilic bromine source, benzyltrimethylammonium (B79724) tribromide, to convert substituted arylthioureas into 2-aminobenzothiazoles under mild conditions. indexcopernicus.com
The intramolecular cyclization of N-(2-chlorophenyl)benzothioamides, catalyzed by a BINAM–Cu(II) complex, provides an efficient route to 2-aryl or 2-alkyl-substituted benzothiazoles. indexcopernicus.com This reaction proceeds via an intramolecular C(aryl)-S bond formation. indexcopernicus.com Additionally, photochemical cyclization of thiobenzanilides induced by chloranil (B122849) offers a metal-free alternative. organic-chemistry.org A visible-light-induced, catalyst-free dehalogenative cyclization of ortho-halothiobenzanilides has also been developed for the synthesis of 2-aryl and 2-alkyl benzothiazoles. organic-chemistry.org
Condensation Reactions with 2-Aminobenzenethiol Derivatives
Condensation reactions involving 2-aminobenzenethiol and its derivatives with various carbonyl compounds are among the most prevalent methods for benzothiazole synthesis. nih.gov These reactions can be facilitated by a range of catalysts and conditions. For instance, the condensation of 2-aminobenzenethiol with aromatic aldehydes can be achieved by refluxing in toluene. nih.gov
Various catalytic systems have been developed to improve the efficiency and environmental friendliness of these reactions. These include:
Brønsted acids: Catalyze the cyclization of 2-aminothiophenols with β-diketones under metal- and oxidant-free conditions. organic-chemistry.org
Samarium triflate: Acts as a reusable acid catalyst for the condensation of o-amino(thio)phenols and aldehydes in an aqueous medium. organic-chemistry.org
Copper-based catalysts: A copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org
Iodine: Promotes the condensation of 2-aminothiophenol (B119425) with aldehydes in DMF. organic-chemistry.org
Microwave irradiation: Accelerates the condensation of 2-aminothiophenol with aromatic aldehydes in an ionic liquid, offering a solvent- and catalyst-free option. organic-chemistry.org
Hydrogen peroxide/HCl: A mixture of H2O2/HCl in ethanol (B145695) at room temperature effectively catalyzes the condensation of 2-aminothiophenol with aldehydes. mdpi.com
Ammonium chloride: Catalyzes the reaction of 2-aminothiophenol with benzaldehyde (B42025) in a methanol-water mixture at room temperature. youtube.com
The mechanism of these condensation reactions generally involves a nucleophilic attack of the amino group of 2-aminobenzenethiol on the carbonyl group of the aldehyde, followed by cyclization and subsequent oxidation to form the benzothiazole ring. ekb.eg
Advanced Synthetic Strategies for N-(1,3-benzothiazol-6-yl)acetamide Analogs
More contemporary methods focus on creating diverse analogs of this compound with high efficiency and selectivity.
Carbodiimide-Mediated Amide Bond Formation
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are widely used as coupling agents for the formation of amide bonds. researchgate.net This method is crucial for synthesizing this compound and its derivatives. The reaction involves the activation of a carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate then reacts with an amine to form the desired amide. luxembourg-bio.com
Additives like N-hydroxybenzotriazole (HOBt) are often used to improve the efficiency of these couplings by forming active esters that readily react with amines. luxembourg-bio.com The synthesis of benzothiazole amide derivatives has been achieved through the nucleophilic acyl substitution of acyl chlorides derived from cinnamic acid and its derivatives with 2-aminobenzothiazole (B30445). nih.gov
Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki Cross-Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki cross-coupling, have emerged as powerful tools for the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives. nih.gov This methodology involves the coupling of an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov
For the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, N-protected 6-bromobenzothiazoles are coupled with various aryl boronic acids or their pinacol (B44631) esters. nih.gov The choice of ligand for the palladium catalyst is crucial for achieving high yields and tolerating a wide range of functional groups. nih.gov Bulky trialkylphosphines have been shown to be particularly effective ligands for these reactions. nih.gov Palladium-catalyzed C-H functionalization is another advanced strategy that allows for the direct coupling of benzothiazoles with other heterocycles, such as thiophenes and thiazoles. rsc.org
Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to generating libraries of structurally diverse compounds from simple starting materials in a single step. An Hf(OTf)4-catalyzed three-component reaction has been utilized to synthesize a library of pyrimido[2,1-b] indexcopernicus.comnih.govbenzothiazole derivatives. rsc.org Another example is the reaction of 2-aminobenzothiazole, indole-3-carbaldehyde, and arylisonitriles in the presence of P2O5 on SiO2 as an acidic catalyst. mdpi.com These reactions are often promoted by microwave irradiation and can be performed under solvent-free conditions, aligning with the principles of green chemistry. mdpi.com
Derivatization and Functionalization Approaches
The functionalization of the benzothiazole ring system is a key area of research, with efforts focused on modifying various positions of the molecule to tune its chemical and physical properties. The easy functionalization of the 2-amino group and the benzene (B151609) ring of the benzothiazole moiety makes it a highly reactive building block in organic synthesis. nih.gov Studies have shown that substitutions at the C-2 and C-6 positions, in particular, are pivotal for influencing the molecule's bioactivity. benthamdirect.com
Acylation and sulfonylation are fundamental strategies for derivatizing the amino group of benzothiazoles. These reactions introduce acetyl and sulfonyl groups, respectively, which can significantly alter the electronic and steric properties of the parent molecule.
Acetylation is a common method for synthesizing N-acylbenzothiazole derivatives. A straightforward approach involves the reaction of 2-aminobenzothiazoles with acetic acid. For instance, N-(benzo[d]thiazol-2-yl)acetamide and N-(6-nitrobenzo[d]thiazol-2-yl)acetamide have been synthesized by refluxing the corresponding 2-aminobenzothiazole precursor with acetic acid, achieving yields of 88% and 82%, respectively. umpr.ac.id This method presents an alternative to using highly moisture-sensitive and corrosive acetylating agents like acetic anhydride (B1165640) or acetyl chloride. umpr.ac.idnih.gov
Another key synthetic route involves the use of chloroacetyl chloride. Substituted 2-aminobenzothiazoles can be reacted with chloroacetyl chloride to form an intermediate, which is then further reacted with various amines to yield a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives. nih.govrroij.com
Sulfonylation introduces a sulfonyl group, often by reacting an aminobenzothiazole with an arenesulfonyl chloride. For example, a synthetic pathway starting from 6-nitro-2-aminobenzothiazole involves a reaction with proline, followed by the reduction of the nitro group. The resulting free amino group at the C-6 position is then sulfonylated using various arenesulfonyl chlorides to produce benzothiazole-disulfonamide scaffolds. nih.gov This strategy is effective for introducing diverse aryl sulfonyl groups onto the benzothiazole core. nih.gov
Table 1: Examples of Acetylation and Sulfonylation Reactions on Benzothiazole Cores
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole | Acetic Acid | N-(1,3-benzothiazol-2-yl)acetamide | umpr.ac.idnih.gov |
| 6-Nitro-2-aminobenzothiazole | Acetic Acid | N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | umpr.ac.id |
The incorporation of additional heterocyclic rings onto the this compound framework is a widely explored strategy to create more complex and structurally diverse molecules. This is often achieved by leveraging the reactivity of functional groups on the benzothiazole ring to build new ring systems.
One common method involves the "click" chemistry approach, specifically the copper-catalyzed 1,3-dipolar cycloaddition. This reaction is used to synthesize 1,2,3-triazole hybrids. For example, O-propargylated benzylidene derivatives can be reacted with benzothiazole azides to efficiently produce 1,2,3-triazole-benzothiazole molecular conjugates. rsc.org
Another strategy involves the synthesis of 1,3,4-oxadiazole (B1194373) moieties. In one approach, benzothiazole derivatives are functionalized to create a hydrazide, which is then cyclized to form the 1,3,4-oxadiazole ring, resulting in compounds that link the two heterocyclic systems. nih.gov Similarly, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been prepared through carbodiimide-promoted condensation reactions. researchgate.net
The synthesis of fused heterocyclic systems is also a significant area. For instance, the CuI-catalyzed oxidative cyclization of 2-aminobenzothiazole with 2-phenoxyacetophenones leads to the formation of 3-phenoxybenzo[d]imidazo[2,1-b]thiazoles . nih.gov Furthermore, cyclization of 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone (B140003) can yield N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds. orgchemres.org This demonstrates the versatility of the benzothiazole core in constructing a wide array of linked and fused heterocyclic structures. nih.govorgchemres.org
Table 2: Methods for Introducing Heterocyclic Moieties
| Heterocycle Introduced | Synthetic Method | Precursors | Reference |
|---|---|---|---|
| 1,2,3-Triazole | Copper-catalyzed 1,3-dipolar cycloaddition | Benzothiazole azides, O-propargylated benzylidene derivatives | rsc.org |
| 1,3,4-Oxadiazole | Cyclization of hydrazide intermediates | Benzothiazole hydrazide derivatives | nih.gov |
| Imidazo[2,1-b]thiazole | CuI-catalyzed oxidative cyclization | 2-Aminobenzothiazole, 2-phenoxyacetophenones | nih.gov |
| Thiazol-2(3H)-imine | Cyclization of thiourea (B124793) derivatives | 1-(1,3-Benzothiazol-2-yl)thiourea, 2-bromoacetophenone | orgchemres.org |
| Quinazolin-4(1H)-one | Reaction with methyl anthranilate | Methyl-1,3-benzothiazol-2-yl carbamodithioate | orgchemres.org |
The C-6 position is a common site for functionalization. A powerful method for introducing aryl groups at this position is the Suzuki cross-coupling reaction. This involves reacting a halogenated precursor, such as N-(6-bromobenzo[d]thiazol-2-yl)acetamide, with various aryl boronic acids or pinacol esters in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.govresearchgate.net This methodology has been successfully used to synthesize a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides with good to excellent yields (80-85%). nih.gov The reaction conditions can be optimized by selecting appropriate solvents, with 1,4-dioxane (B91453) often proving to be effective. nih.gov
The C-2 position of the benzothiazole ring is also a primary target for substitution. mdpi.com Its electrophilic nature makes it susceptible to attack. lupinepublishers.com A variety of synthetic methods focus on building the benzothiazole ring with a pre-determined C-2 substituent or modifying a group already present at C-2. For example, 2-aminobenzothiazole serves as a versatile precursor where the amino group can be transformed or used to build more complex structures. nih.gov The synthesis of 2-amino substituted benzothiazole derivatives can be achieved by reacting substituted anilines with potassium thiocyanate in the presence of bromine and acetic acid. researchgate.net The substituent at the C-2 position can then be further modified, for instance, by condensation with benzoyl chloride to form benzamides. researchgate.net
Table 3: Strategies for Substitution at Benzothiazole Ring Positions
| Position | Substitution Type | Method | Reagents | Reference |
|---|---|---|---|---|
| C-6 | Arylation | Suzuki Cross-Coupling | N-(6-bromobenzo[d]thiazol-2-yl)acetamide, Aryl boronic acids, Pd(0) catalyst | nih.govresearchgate.net |
| C-6 | Nitration | - | 2-Aminobenzothiazole (under nitrating conditions) | umpr.ac.id |
| C-2 | Amination | Ring formation | Substituted anilines, Potassium thiocyanate, Bromine | researchgate.net |
| C-2 | Acylamino modification | Acylation/Amine Condensation | 2-Aminobenzothiazole, Chloroacetyl chloride, Substituted amines | nih.gov |
Structure Activity Relationship Sar and Mechanistic Investigations
Impact of Substituent Variation on Biological Activity
The biological profile of N-(1,3-benzothiazol-6-yl)acetamide derivatives can be significantly modulated by the introduction of various substituents on the benzothiazole (B30560) core and the acetamide (B32628) moiety. These modifications influence the molecule's physicochemical properties, such as electron density, lipophilicity, and steric bulk, which in turn dictate its interaction with biological targets.
Effects of Aromatic and Heterocyclic Substitutions
The introduction of aromatic and heterocyclic rings onto the benzothiazole scaffold has been a key strategy in the development of potent biological agents. For instance, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides through palladium-catalyzed cross-coupling reactions has yielded compounds with notable urease inhibitory and antioxidant activities. nih.govresearchgate.netmdpi.com A study on these derivatives revealed that the nature and position of the substituent on the aryl ring play a crucial role in determining the biological potency. nih.govresearchgate.netmdpi.com
Furthermore, the incorporation of heterocyclic moieties has been shown to be a promising avenue for enhancing the antimicrobial properties of benzothiazole derivatives. In one study, linking heterocyclic rings via an acetamide linkage to the benzothiazole core resulted in compounds with significant antibacterial and antifungal potential. nih.gov Specifically, compounds bearing a pyridine (B92270) ring, such as N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, demonstrated good antimicrobial activity. nih.gov The replacement of the benzotriazole (B28993) group with other heterocycles like benzothiazole, benzoxazole, or benzimidazole (B57391) in certain oxazolidinone derivatives led to a decrease or loss of antibacterial activity, highlighting the specific importance of the chosen heterocyclic substituent. nih.govresearchgate.net
Table 1: Effect of Aromatic and Heterocyclic Substitutions on Biological Activity
| Compound/Derivative | Substitution | Biological Activity | Key Findings | Reference |
|---|---|---|---|---|
| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | p-tolyl group at C6 | Potent urease inhibitor | The aryl substitution at the C6 position is crucial for activity. | nih.govresearchgate.net |
| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Various aryl groups at C6 | Urease inhibition, antioxidant, antibacterial | Activity is dependent on the nature of the aryl substituent. | nih.govresearchgate.netmdpi.com |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | Pyridine ring linked via acetamide | Good antimicrobial potential | The heterocyclic substitution enhances antimicrobial properties. | nih.gov |
| Oxazolidinone with benzothiazole pendant | Benzothiazole | Diminished antibacterial activity compared to benzotriazole analog | The type of heterocycle significantly impacts biological activity. | nih.govresearchgate.net |
Role of Linker Modifications (e.g., acetamide linkage)
The acetamide linkage in this compound and its derivatives is not merely a spacer but plays an active role in the molecule's biological activity. It often serves as a crucial linker for attaching various pharmacologically active moieties. nih.gov The inherent properties of the acetamide group, including its ability to form hydrogen bonds, contribute to the binding of these compounds to their biological targets. nih.govresearchgate.net
Modification of this linkage can lead to significant changes in biological activity. For example, in a series of 2-(benzothiazolylthio)acetamide derivatives, the acetamide moiety was a key component of the structure responsible for selective CCR3 receptor antagonism. nih.gov The synthesis of acetamide-linked benzothiazole derivatives has been a common strategy in developing compounds with antitubercular activity. pcbiochemres.com Furthermore, replacing the acetamide group with a thioacetamide (B46855) in certain oxazolidinone derivatives resulted in a compound with potent in vitro antibacterial activity comparable to the drug linezolid. nih.gov This underscores the critical role of the linker in defining the pharmacological profile of these compounds.
Influence of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the benzothiazole ring system profoundly influence the biological activity of this compound derivatives. The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, affecting its reactivity and interaction with target proteins.
In a study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, it was observed that both electron-donating and electron-withdrawing substituents on the aryl ring at the C6 position influenced the urease inhibitory activity. nih.govresearchgate.netmdpi.com For instance, the compound with a p-tolyl group (an EDG) was found to be a highly active urease inhibitor. nih.govresearchgate.net Conversely, another study on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides showed that compounds with both electron-donating and electron-withdrawing groups at the para position of the phenyl sulfonamide group exhibited significant antidiabetic activity. researchgate.net
The analgesic potential of N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative (an EWG) was demonstrated in an acetic acid-induced writhing test, with both compounds showing significant reductions in writhing response. researchgate.net The effect of EWGs on the phenylacetamide ring of thieno[2,3-b]pyridine (B153569) derivatives was also investigated, revealing that the electronic properties of the substituents affect the electron density of the ring and its interactions with key residues of the target protein. mdpi.com
Table 2: Influence of Electron-Donating and Electron-Withdrawing Groups
| Compound/Derivative | Substituent Type | Position | Biological Activity | Key Findings | Reference |
|---|---|---|---|---|---|
| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Electron-Donating (p-tolyl) | C6 of benzothiazole | Urease inhibition | EDG enhances urease inhibitory activity. | nih.govresearchgate.net |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Electron-Withdrawing (nitro) | C6 of benzothiazole | Analgesic | EWG contributes to analgesic potential. | researchgate.net |
| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | EDG and EWG | para-position of phenyl sulfonamide | Antidiabetic | Both EDGs and EWGs can confer significant activity. | researchgate.net |
| Thieno[2,3-b]pyridines with substituted phenylacetamide | Electron-Withdrawing (-CN) | Phenyl ring | FOXM1 inhibition | EWG affects electron density and target interaction. | mdpi.com |
Positional Isomerism and Stereochemical Considerations
The position of substituents on the benzothiazole ring and the stereochemistry of the molecule are critical determinants of biological activity. Studies on positional isomers of benzothiazole derivatives have shown that even a slight change in the substituent's location can lead to significant differences in their structural and electronic properties, and consequently, their biological effects. mdpi.comdntb.gov.ua
For instance, an investigation into N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide isomers revealed that the position of the nitro group (ortho, meta, or para) on the benzamide (B126) ring influenced the solid-state arrangement and photophysical properties of the compounds. mdpi.comdntb.gov.ua The ortho-substituted isomer exhibited a distorted geometry due to steric hindrance, while the meta-isomer was the most planar. mdpi.comdntb.gov.ua In a study on novel oxazolidinones, a linearly attached benzotriazole derivative showed greater in vitro potency compared to its angularly attached counterpart, and the E-isomer of the angular derivative was more potent than the Z-isomer. nih.gov
Stereochemistry also plays a pivotal role in the biological activity of chiral benzothiazole derivatives. A study on 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide revealed a specific gauche conformation of the adamantyl substituent relative to the C-N bond of the acetamide moiety. nih.gov While this study focused on the solid-state structure, it highlights the defined three-dimensional arrangement that can influence receptor binding. The importance of stereochemistry is further emphasized in a study on nature-inspired 3-Br-acivicin isomers, where compounds with the natural (5S, αS) configuration were significantly more active than their enantiomers and diastereoisomers against Plasmodium falciparum. nih.gov This suggests that stereochemistry is crucial for recognition by biological targets, such as transporters. nih.gov
Identification of Pharmacophoric Features
A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its derivatives, several key pharmacophoric features have been identified.
Key Structural Elements for Target Interaction
The benzothiazole scaffold itself is a crucial pharmacophoric element, serving as a common and integral structure in many bioactive molecules. benthamscience.com Literature on benzothiazole derivatives suggests that substitutions at the C-2 and C-6 positions are particularly important for a variety of biological activities. benthamscience.com
Hydrogen bonding is another critical feature for the biological activity of these compounds. Molecular docking studies of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives with the urease enzyme revealed that hydrogen bonding interactions with the enzyme's active site are important for their inhibitory activity. nih.govresearchgate.net The acetamide linkage, with its N-H and C=O groups, is a key contributor to these hydrogen bonding interactions. nih.govresearchgate.net
The planarity of the benzothiazole ring system also appears to be a significant factor. In the crystal structure of N-(1,3-benzothiazol-2-yl)acetamide, the dihedral angles between the benzothiazole ring and the acetamide group are relatively small, indicating a nearly planar conformation which may be favorable for binding to a planar receptor site. nih.gov
Furthermore, specific pharmacophore models have been developed for certain classes of benzothiazole derivatives. For example, a pharmacophore model for benzothiazole derivatives as p56lck inhibitors was developed to aid in the design of new, more potent inhibitors. researchgate.net These models typically highlight the importance of specific features such as hydrogen bond donors and acceptors, and aromatic rings at defined spatial arrangements. researchgate.net
Hydrogen Bonding Networks and Lipophilicity Effects
The molecular structure of this compound and its analogues plays a crucial role in their biological activity, largely influenced by hydrogen bonding capabilities and lipophilicity. The acetamide group itself is a key functional group, serving as both a hydrogen bond donor (N-H) and acceptor (C=O). researchgate.net This dual nature allows it to form various intra- and intermolecular hydrogen bonds, which can significantly influence crystal packing, solubility in polar solvents, and interactions with biological targets. researchgate.net
In the solid state, derivatives of N-(benzothiazol-yl)acetamide exhibit distinct hydrogen bonding patterns. For instance, N-(6-methylbenzo[d]thiazol-2-yl)acetamide forms molecular dimers through (amide) N-H···N (thiazole) hydrogen bonds. researchgate.netresearchgate.net In another analogue, 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, the two independent molecules in the crystal structure form a dimer via a pair of N—H⋯N hydrogen bonds. nih.gov When unsubstituted N-(benzo[d]thiazol-2-yl)acetamide is crystallized, water molecules can act as a bridge, accepting a hydrogen bond from the amide NH and donating to the carbonyl oxygen and the thiazole (B1198619) nitrogen of adjacent molecules. researchgate.netresearchgate.net These networks are critical for the molecule's conformation and its ability to fit into the active sites of proteins. Structure-activity studies on N-(6-arylbenzo[d]thiazol-2-yl)acetamides have confirmed that hydrogen bonding with enzyme residues is a key factor for their inhibitory activity. nih.govresearchgate.net
Lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), is another critical determinant of the biological activity of these compounds. The predicted lipophilicity (XLogP3) for a related isomer, 2-(2-Phenyl-1,3-benzothiazol-6-yl)acetamide, is 3.1, indicating moderate lipophilicity which can facilitate passage through biological membranes. nih.gov
| Compound | Property | Predicted Value | Reference |
|---|---|---|---|
| 2-(2-Phenyl-1,3-benzothiazol-6-yl)acetamide | XLogP3 | 3.1 | nih.gov |
| N-(2-amino-1,3-benzothiazol-6-yl)acetamide | XlogP (predicted) | 1.6 | uni.lu |
| Hydrogen Bond Donor/Acceptor Count | 1 / 3 | nih.gov |
Molecular Basis of Action
Target Identification and Validation
Research into the derivatives of this compound has led to the identification of several potential molecular targets, implicating them in a range of therapeutic areas.
One of the most clearly identified targets is the urease enzyme . A series of novel N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated significant urease inhibition, with all tested compounds showing more activity than the standard inhibitor. nih.govresearchgate.net Molecular docking studies revealed that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, validating it as a direct target. nih.govresearchgate.net The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was identified as the most potent in the series. nih.govresearchgate.net
Another identified target is DNA gyrase , an essential bacterial enzyme. In a study focused on the antimicrobial potential of benzothiazole derivatives, molecular docking studies were performed against the DNA gyrase protein (PDB: 3G75). nih.gov This suggests that the antibacterial effects of compounds like N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide may be due to the inhibition of this enzyme. nih.gov
Furthermore, the Heat shock protein 90 (Hsp90) C-terminal domain has been identified as a target for 2,6-disubstituted benzothiazoles. mdpi.com Hsp90 is a molecular chaperone crucial for the stability and function of many proteins required for tumor cell growth. A focused library of benzothiazole-based compounds was designed as Hsp90 C-terminal domain inhibitors, offering a potential mechanism for their anticancer effects. mdpi.com
| Compound Class | Identified Target | Therapeutic Area | Reference |
|---|---|---|---|
| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Urease | Anti-ureolytic (e.g., for H. pylori infections) | nih.govresearchgate.net |
| 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamide | DNA Gyrase | Antibacterial | nih.gov |
| 2,6-disubstituted benzothiazoles | Hsp90 C-terminal domain | Anticancer | mdpi.com |
Elucidation of Signaling Pathway Modulation
The biological effects of this compound derivatives are often a result of their ability to modulate key cellular signaling pathways. A significant finding is the modulation of the PI3K/AKT signaling pathway , which is frequently dysregulated in various cancers and is critical for cell survival and proliferation. A novel benzothiazole derivative, PB11, was shown to induce apoptosis in glioblastoma (U87) and cervix cancer (HeLa) cells by suppressing this pathway. nih.gov Treatment with PB11 resulted in the downregulation of PI3K and AKT protein levels, leading to programmed cell death. nih.gov
Similarly, benzothiazole-based Hsp90 inhibitors modulate signaling by causing the degradation of Hsp90 client proteins. mdpi.com The inhibitor compound 9i was shown to downregulate key oncogenic proteins such as Akt and c-Raf , which are central components of cell survival and proliferation pathways. mdpi.com This demonstrates a clear mechanism by which these compounds interfere with cancer cell signaling.
In another study, a lead compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, was found to induce cell death through the concomitant induction of apoptosis and autophagy . researchgate.net This dual mechanism suggests a complex modulation of cellular pathways that control cell fate.
Molecular Interaction Profiling
The therapeutic effects of this compound and its analogues are underpinned by specific molecular interactions, primarily with protein targets.
Protein Binding: Molecular docking studies have provided detailed insights into the binding of these compounds. For example, N-(6-arylbenzo[d]thiazol-2-yl)acetamides bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in the stability of the enzyme-inhibitor complex. nih.govresearchgate.net Docking studies also predicted the interactions between 2-acetamido substituted benzothiazole derivatives and the DNA gyrase enzyme, corroborating the experimental antimicrobial activity. nih.gov
Western blot analysis has been used to confirm the downstream effects of protein binding. For instance, the treatment of MCF-7 breast cancer cells with the benzothiazole-based Hsp90 inhibitor 9i led to a dose-dependent degradation of Hsp90 client proteins, including Akt, c-Raf, and the estrogen receptor (ERα). mdpi.com This confirms a direct molecular interaction that disrupts Hsp90's chaperone function. mdpi.com
Cellular Uptake: While specific studies on the cellular uptake mechanisms of this compound are not extensively detailed, the physicochemical properties of these compounds, such as moderate lipophilicity, suggest they are capable of crossing cellular membranes to engage with intracellular targets. nih.gov The demonstrated activity against intracellular targets like PI3K, Akt, and Hsp90 inherently confirms that these compounds achieve sufficient intracellular concentrations. mdpi.comnih.gov
| Compound/Derivative | Binding Target | Key Interaction Details | Reference |
|---|---|---|---|
| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Urease | Binds to the non-metallic active site; H-bonding is critical for inhibition. | nih.govresearchgate.net |
| Benzothiazole-based inhibitor (9i) | Hsp90 | Binds to C-terminal domain, leading to degradation of client proteins (Akt, c-Raf, ERα). | mdpi.com |
| 2-acetamido substituted benzothiazoles | DNA gyrase | Docking studies show probable interactions consistent with antimicrobial activity. | nih.gov |
Computational and in Silico Approaches in Research on N 1,3 Benzothiazol 6 Yl Acetamide
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Binding Affinity Prediction and Hotspot Mapping
Binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between a ligand and its target. A more negative score typically indicates a stronger, more stable interaction. This prediction helps in ranking potential drug candidates. Hotspot mapping identifies specific regions within the target's binding site that contribute most significantly to the binding energy.
In studies on benzothiazole (B30560) acetamide (B32628) derivatives, molecular docking has been instrumental in predicting their potential as inhibitors for various enzymes. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were evaluated as urease inhibitors. nih.govresearchgate.net Molecular docking studies were performed to understand their mechanism of action, showing that these derivatives bind effectively to the non-metallic active site of the urease enzyme. nih.govresearchgate.net Similarly, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been docked against the COX-2 enzyme to confirm their anti-inflammatory mechanism. nih.gov
Another study focused on 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl) acetamide derivatives as potential antimicrobial agents by docking them against the DNA gyrase enzyme (PDB: 3G75). The consistency between the docking scores and the observed antimicrobial activity suggests that the computational predictions are reliable for this class of compounds. researchgate.netnih.gov
Table 1: Examples of Molecular Docking Studies on Benzothiazole Acetamide Derivatives
| Derivative Class | Target Enzyme | Top Performing Compound Example | Docking Score / Binding Energy | Reference |
|---|---|---|---|---|
| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Urease | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | -6.55 (a.u.) | researchgate.net |
| 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl) acetamides | DNA Gyrase (3G75) | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | Not specified, but consistent with high activity | researchgate.netnih.gov |
| Benzothiazole derivatives | GABA Subunit (1OHV) | SDZ32 | -121.56 (MolDock Score) | wjarr.com |
| Benzothiazole-Thiazole Hybrids | p56lck (1QPC) | Compound 1 | Not specified, identified as competitive inhibitor | biointerfaceresearch.com |
Identification of Key Interacting Residues
Beyond predicting binding affinity, molecular docking reveals the specific types of interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the ligand and the amino acid residues in the target's active site.
For N-(6-arylbenzo[d]thiazol-2-yl)acetamides, docking studies showed that hydrogen bonding with the urease enzyme is crucial for their inhibitory activity. nih.govresearchgate.net In another example, potent benzothiazole derivatives targeting the DHPS enzyme were found to form arene-H interactions with the amino acid Lys220 within the binding pocket. mdpi.com The docking of various benzothiazole derivatives with the GABA subunit (PDB: 1OHV) also highlighted the importance of hydrogen bonding with the protein's amino acids for potential anticonvulsant activity. wjarr.com These insights are vital for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance these key interactions and improve potency and selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked complex, analyze conformational changes in both the ligand and the protein, and provide a more refined calculation of binding free energy.
For example, MD simulations were performed on benzothiazole-thiazole hybrids designed as p56lck inhibitors. biointerfaceresearch.com These simulations help to confirm that the binding patterns observed in docking studies are stable over time in a simulated physiological environment. biointerfaceresearch.com Similarly, MD simulations of benzothiadiazine derivatives with cell membranes have been used to understand their local structure and interactions, revealing their ability to form hydrogen bonds with lipids and cholesterol. mdpi.com This level of analysis is crucial for confirming that a potential drug will remain bound to its target long enough to exert a therapeutic effect.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds.
QSAR studies have been applied to various classes of benzothiazole derivatives. In one study, a QSAR analysis was performed on 13 benzothiazole derivatives as antimalarial compounds. researchgate.net The resulting model, based on electronic descriptors like atomic net charges and HOMO-LUMO energies, successfully predicted the antimalarial activity (IC50) with high statistical significance (r² = 0.987). researchgate.net This indicates that the electronic properties of the molecules are critical for their biological function. researchgate.net Other QSAR studies have been conducted on tetracyclic 1,4-benzothiazines to describe their antimicrobial activity and on benzimidazole (B57391) derivatives to optimize them as antioxidants and antitumor agents. thieme-connect.denih.gov These models serve as powerful predictive tools, guiding the synthesis of more potent analogs by focusing on modifying the most influential molecular descriptors.
Table 2: QSAR Model Example for Antimalarial Benzothiazole Derivatives
| QSAR Model Equation | No. of Compounds (n) | Correlation Coefficient (r) | Coefficient of Determination (r²) | Reference |
|---|---|---|---|---|
| Log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α) | 13 | 0.994 | 0.987 | researchgate.net |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models use a compound's structure to estimate these properties, helping to identify candidates with good drug-like characteristics and filter out those likely to fail in later development stages.
Studies on various benzothiazole derivatives frequently include in silico ADME predictions. For a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives, ADME predictions showed that most compounds had over 70% absorption and complied with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. nih.gov Similarly, ADMET profiles were assessed for benzothiazole derivatives targeting trehalase in malaria vectors, using criteria like Lipinski's Rule of Five and insecticide-likeness rules to select the most promising candidates. nih.gov These predictions help ensure that a biologically active compound also has the necessary pharmacokinetic profile to be effective as a drug.
Table 3: Predicted In Silico ADME Properties for a Benzothiazole Derivative
| Compound | Property | Predicted Value/Compliance | Significance | Reference |
|---|---|---|---|---|
| 2-((5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzo[d]thiazole (Compound 4) | Absorption % | 86.77% | High intestinal absorption | nih.gov |
| Lipinski's Rule of 5 | Compliant | Good drug-likeness and oral bioavailability | nih.gov | |
| Veber's Rule | Compliant | Good intestinal absorption | nih.gov |
Preclinical Efficacy and Selectivity Studies Excluding Human Clinical Trials
In Vitro Screening Assays
Enzyme Inhibition Assays
No specific studies detailing the inhibitory activity of N-(1,3-benzothiazol-6-yl)acetamide against any enzyme targets were identified. Research on other benzothiazole-containing molecules has shown various enzyme inhibition profiles. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are positional isomers of the target compound, were evaluated for their urease inhibitory activity. These studies found that the activity was dependent on the nature and position of substitutions. However, no such data is available for This compound .
Cell-Based Functional Assays (e.g., cellular uptake, reporter gene assays)
There is no available information from published studies regarding the performance of This compound in cell-based functional assays. This includes a lack of data on its cellular uptake, or its effects on reporter gene expression and other cellular signaling pathways.
Cytotoxicity and Antiproliferative Assays on Specific Cell Lines
No specific data on the cytotoxicity or antiproliferative effects of This compound on any cancer or other cell lines has been reported in the scientific literature. Studies on other classes of benzothiazole (B30560) derivatives have demonstrated antiproliferative activities. For example, a library of phenylacetamide derivatives bearing a benzothiazole nucleus was assessed for its effects on paraganglioma and pancreatic cancer cell lines. Similarly, hybrid compounds of benzothiazole and 1,2,3-triazole have been investigated for their cytotoxic effects against various human cancer cell lines. Nevertheless, these findings are not directly applicable to This compound .
In Vivo Efficacy in Non-Human Animal Models
Disease-Specific Animal Models (e.g., infection models, inflammatory models, seizure models)
A comprehensive search of scientific literature did not yield any studies on the in vivo efficacy of This compound in any non-human animal models of disease. While related compounds like N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative have been assessed for analgesic activity in mice, this data is for a different positional isomer and cannot be extrapolated.
Assessment of Pharmacodynamic Biomarkers in Animal Studies
Consistent with the lack of in vivo efficacy studies, there is no published data on the assessment of pharmacodynamic biomarkers in animal models following administration of This compound .
Therapeutic Potential and Future Research Directions
Identification of Novel Lead Compounds and Drug Candidates
The quest for novel therapeutic agents has led researchers to explore the potential of N-(1,3-benzothiazol-6-yl)acetamide and its derivatives against a multitude of diseases. The benzothiazole (B30560) nucleus serves as a privileged scaffold in drug discovery, and its derivatives have been identified as promising lead compounds for various therapeutic targets. jchemrev.comnih.gov
Recent research has successfully identified a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as novel inhibitors of the BCR-ABL1 kinase, a critical driver in chronic myeloid leukemia (CML). nih.gov Through structure-based virtual screening and molecular dynamics simulations, compound 10m emerged as a potent inhibitor, demonstrating significant anti-tumor effects against K562 cells with an IC50 value of 0.98 μM. nih.gov This discovery highlights the potential of this scaffold in developing new treatments for CML, especially in overcoming drug resistance. nih.gov
Furthermore, benzothiazole-based compounds have been investigated as DNA gyrase inhibitors, showing potent activity against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized by the WHO as priority pathogens due to their antibiotic resistance. acs.org Modifications on the benzothiazole scaffold have led to the discovery of potent gyrase inhibitors with excellent in vitro activity. acs.org
In the realm of oncology, novel benzothiazole derivatives have been designed and synthesized as potential anticancer and anti-inflammatory agents. nih.govfrontiersin.org Compound B7 , 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, has shown significant inhibitory effects on the proliferation of various cancer cell lines and has also been found to decrease the activity of inflammatory cytokines. nih.gov This dual activity makes it a promising candidate for further development. nih.govfrontiersin.org The structural diversity of benzothiazole derivatives allows for their development as selective and effective cancer treatments. researchgate.net
The following table summarizes some of the novel benzothiazole-based lead compounds and their potential therapeutic applications.
| Compound Class | Target | Potential Application | Key Findings |
| N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives | BCR-ABL1 Kinase | Chronic Myeloid Leukemia (CML) | Compound 10m showed potent inhibition of BCR-ABL-dependent signaling and anti-tumor effect against K562 cells (IC50 = 0.98 μM). nih.gov |
| Benzothiazole scaffold-based compounds | DNA Gyrase | Bacterial Infections (Gram-negative) | Potent inhibitors with excellent in vitro activity against A. baumannii and P. aeruginosa. acs.org |
| 2-phenylbenzothiazole (B1203474) derivatives | Not specified | Cancer and Inflammation | Compound B7 significantly inhibited cancer cell proliferation and reduced inflammatory cytokines. nih.govfrontiersin.org |
| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Urease | Urease-dependent pathologies | Synthesized compounds showed moderate to good urease inhibition activity, with N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide being the most active. mdpi.com |
| 2-substituted benzothiazole derivatives | Protein Tyrosine Kinases (PTK) | Cancer | Benzylidine derivatives demonstrated significant anticancer activity against lung, liver, and breast cancer cell lines. researchgate.net |
Optimization Strategies for Enhanced Efficacy, Selectivity, and Reduced Toxicity
The journey from a promising lead compound to a viable drug candidate necessitates a meticulous optimization process aimed at enhancing its therapeutic index. This involves refining the molecular structure to improve efficacy and selectivity while minimizing off-target effects and toxicity.
Rational Design Based on SAR and Computational Findings
Structure-activity relationship (SAR) studies are fundamental to the optimization of benzothiazole derivatives. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophoric features and guide the design of more potent and selective compounds. researchgate.netnih.gov For instance, in the development of anticancer agents, SAR studies have revealed that substitutions at the 2- and 6-positions of the benzothiazole ring can significantly influence cytotoxicity. nih.gov
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, play a crucial role in this rational design process. mdpi.comrsc.org Molecular docking allows for the visualization of how a ligand binds to its target protein, providing insights into the key interactions that govern affinity and selectivity. nih.gov This information can then be used to design modifications that enhance these interactions. For example, docking studies of benzothiazole derivatives with protein tyrosine kinases have helped to identify promising candidates for further investigation. researchgate.net The design of novel benzothiazole-based inhibitors often involves scaffold hopping, where the core structure of a known active molecule is replaced with a benzothiazole scaffold to improve properties like potency and solubility. nih.gov
Development of Prodrugs and Delivery Systems (conceptual, non-clinical)
The therapeutic potential of a drug can be limited by suboptimal pharmacokinetic properties, such as poor solubility or rapid metabolism. Prodrug strategies offer a conceptual approach to overcome these limitations. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. This approach can be used to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. For instance, the clinical candidate Phortress is a prodrug of a 2-phenylbenzothiazole derivative. nih.gov
Furthermore, the development of advanced drug delivery systems can enhance the therapeutic efficacy of benzothiazole-based compounds. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral bioavailability of poorly soluble drugs by presenting them in a solubilized form. mdpi.com These systems can form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug absorption. mdpi.com The loading capacity of these delivery systems is a critical parameter to consider to avoid drug precipitation. mdpi.com Another approach to enhance the water solubility of potent but poorly soluble antimitotic agents based on the benzothiazole scaffold is through rational chemical modifications. nih.gov
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one-target, one-molecule" paradigm in drug discovery is increasingly being challenged by the understanding that complex diseases often involve multiple pathological pathways. nih.gov This has led to the rise of polypharmacology, the concept of designing single chemical entities that can modulate multiple targets simultaneously. These multi-target directed ligands (MTDLs) hold the promise of enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov
The benzothiazole scaffold has emerged as a privileged structure for the design of MTDLs, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). nih.govnih.gov AD is a multifactorial disorder characterized by several pathological hallmarks, including cholinergic deficiency, amyloid-β plaque formation, and monoamine oxidase (MAO) dysregulation. nih.gov Researchers have successfully designed and synthesized novel benzothiazole derivatives that act as MTDLs, simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and MAO-B. nih.govsemanticscholar.org For example, compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) displayed potent inhibitory activity against the histamine (B1213489) H3 receptor (H3R) along with micromolar inhibition of AChE, BuChE, and MAO-B, making it a promising lead for the development of new anti-AD agents. nih.govsemanticscholar.org Another study identified compound 4f as a potent dual inhibitor of AChE and MAO-B, which also demonstrated the ability to inhibit the formation of beta-amyloid plaques. rsc.org
Emerging Applications for this compound Analogs
The versatile benzothiazole scaffold continues to find new applications in various therapeutic areas. jchemrev.commdpi.com Beyond their established roles, analogs of this compound are being explored for novel therapeutic interventions. nih.gov
One significant emerging application is in the development of antibacterial synergists. A novel benzothiazole derivative, SN12 , has been shown to target the Gac/Rsm two-component system in Pseudomonas aeruginosa. nih.gov This compound enhances the efficacy of conventional antibiotics, such as tobramycin, vancomycin, and ciprofloxacin, and significantly reduces the development of antibiotic resistance in murine infection models. nih.gov This represents a groundbreaking approach to combatting bacterial resistance.
In the field of oncology, benzothiazole derivatives are being investigated for their potential to target hypoxic tumors. nih.gov Hypoxia is a common feature of solid tumors and is associated with increased malignancy and resistance to therapy. nih.gov Benzothiazoles are being designed to inhibit key proteins involved in the hypoxia-inducible factor (HIF) signaling pathway, offering a strategy to selectively target cancer cells in the hypoxic microenvironment. nih.gov
Furthermore, new benzothiazole derivatives are being synthesized and evaluated for their potential as anticancer agents against various cancer cell lines, including bladder and colorectal carcinoma. nih.gov The antimicrobial potential of newly synthesized 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives is also under investigation, with some compounds showing promising activity against both Gram-positive and Gram-negative bacteria. nih.gov
Unexplored Biological Activities and Mechanistic Pathways
While the biological activities of benzothiazole derivatives have been extensively studied, there remain unexplored avenues for research. The vast chemical space accessible through modifications of the benzothiazole scaffold suggests that novel biological activities and mechanistic pathways are yet to be discovered.
The identification of the Gac/Rsm two-component system as a target for a benzothiazole-based antibacterial synergist opens up a new area of investigation. nih.gov This suggests that other two-component systems in bacteria could be potential targets for this class of compounds. Further research is needed to elucidate the precise molecular interactions and downstream effects of these compounds on bacterial signaling pathways.
The ability of certain benzothiazole derivatives to act as multi-target ligands in neurodegenerative diseases points towards the possibility of discovering novel combinations of targets that can be modulated by a single molecule. nih.gov Exploring the polypharmacology of this scaffold in other complex diseases, such as metabolic disorders or autoimmune diseases, could lead to the identification of new therapeutic strategies.
Moreover, the intrinsic fluorescence of some benzothiazole derivatives could be harnessed for diagnostic applications, such as the development of fluorescent probes for biological imaging. The investigation of the photophysical properties of this compound analogs could reveal their potential as sensors or imaging agents for specific cellular components or disease biomarkers.
Advanced Methodologies in Synthesis and Evaluation
The development and assessment of this compound and its analogs are increasingly benefiting from advanced methodologies that offer greater efficiency, precision, and insight compared to traditional techniques. These modern approaches are accelerating the discovery and optimization of benzothiazole-based compounds for various applications.
Advanced Synthesis Methodologies
Conventional synthesis of benzothiazoles often requires harsh conditions and long reaction times. jchemrev.com Modern synthetic strategies focus on "green chemistry" principles, aiming to improve yield, reduce reaction times, and minimize environmental impact. mdpi.comnih.gov
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating the synthesis of benzothiazole derivatives. arkat-usa.org By using microwave irradiation, reaction times can be dramatically reduced from hours to just a few minutes, often with a significant increase in product yield. scielo.brmdpi.com For instance, the condensation of 2-aminothiophenols with various reagents under microwave irradiation has been shown to be highly efficient and environmentally friendly. nih.gov This method is noted for minimizing waste and energy consumption, making it a sustainable approach in modern chemistry. mdpi.com
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method employed for the synthesis of 2-substituted benzothiazoles. This technique uses ultrasonic waves to induce cavitation, which enhances chemical reactivity and can lead to high yields in shorter time frames compared to conventional heating. mdpi.com
Flow Chemistry: Continuous-flow synthesis offers a scalable and efficient alternative to traditional batch processing. researchgate.net In a flow reactor, reagents are continuously pumped and mixed, allowing for precise control over reaction parameters like temperature and time. This method has been successfully applied to the synthesis of benzothiazoles, providing high yields and purity. mdpi.comnih.gov The electrochemical synthesis of benzothiazoles in a flow reactor is a notable example, which can be easily scaled up without requiring a larger reactor. mdpi.com
Novel Catalytic Systems: The use of advanced catalysts is a cornerstone of modern benzothiazole synthesis. Researchers are exploring various catalysts to improve efficiency and selectivity.
Heterogeneous Catalysts: Materials like SnP₂O₇ have been used to achieve high yields (87–95%) in very short reaction times (8–35 minutes). A key advantage is that these catalysts can be recovered and reused multiple times without losing activity. mdpi.com
Nanocatalysts: Magnetic nanocatalysts are being investigated for their high efficiency and ease of separation from the reaction mixture, contributing to greener synthetic routes. researchgate.net
Visible-Light Photoredox Catalysis: This approach utilizes visible light to promote the cyclization of thiobenzanilides, offering an environmentally benign pathway to 2-substituted benzothiazoles. scielo.br
| Methodology | Key Advantages | Reported Conditions/Catalysts | Typical Reaction Time |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, energy efficient. scielo.brmdpi.com | P₄S₁₀, Acetic Acid, Amberlite IR-120 Resin. nih.govmdpi.com | 3–15 minutes. nih.govmdpi.com |
| Ultrasound-Assisted Synthesis | High yields, shorter reaction times. mdpi.com | Ammonium nickel sulfate. mdpi.com | 85–115 minutes. mdpi.com |
| Flow Chemistry | Scalable, precise control, high purity. mdpi.comresearchgate.net | Electrochemical reactor, catalyst-free. mdpi.com | Continuous process. |
| Heterogeneous Catalysis | High yield, reusable catalyst. mdpi.com | SnP₂O₇. mdpi.com | 8–35 minutes. mdpi.com |
| Visible-Light Photoredox Catalysis | Environmentally benign, mild conditions. scielo.br | Riboflavin, Blue LED. scielo.br | ~6 hours. nih.gov |
Advanced Evaluation Methodologies
Beyond synthesis, the evaluation of this compound and its derivatives relies on sophisticated computational and experimental techniques to predict and confirm their therapeutic potential.
In Silico Evaluation: Computational methods are invaluable for predicting the biological activity and pharmacokinetic properties of compounds before they are synthesized, saving significant time and resources.
Molecular Docking: This technique is widely used to predict the binding affinity and interaction patterns of benzothiazole derivatives with specific biological targets, such as enzymes or receptors. nih.govjyoungpharm.org For example, derivatives of N-(benzothiazol-2-yl)acetamide have been docked against the DNA gyrase enzyme (PDB: 3G75) to evaluate their potential as antimicrobial agents. eurekaselect.comnih.govresearchgate.net The docking scores help in identifying the most promising candidates for further experimental testing. pnrjournal.com
ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds. This helps in the early identification of molecules with favorable drug-like characteristics. nih.gov
| Compound Series | Biological Target (PDB ID) | Software/Method | Key Finding |
|---|---|---|---|
| 2-(Substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide | DNA Gyrase (3G75) | V-life MDS 3.5 | Docking scores were consistent with experimental antimicrobial activity. nih.govresearchgate.net |
| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs | COX-2 Enzyme | Sybyl/Surflex-Dock | Binding interactions confirmed the mechanism of action for anti-inflammatory activity. nih.gov |
| Benzothiazole-triazole hybrids | Various Cancer Targets | Auto Dock 4.2 | Docking helped identify binding to receptors like VGCC and NMDA. acs.org |
| Benzothiazole-piperazine-1,2,3-triazole hybrids | Not specified | In silico ADME analysis | Good agreement between predicted ADME properties and in vitro anticancer activity. nih.gov |
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. Benzothiazole derivatives are often included in such screening campaigns to identify hits for various therapeutic areas, including cancer and infectious diseases. nih.govnih.gov This method enables the efficient evaluation of many structural variations to establish structure-activity relationships (SAR).
These advanced methodologies in both synthesis and evaluation are crucial for driving the future development of this compound and other benzothiazole-based compounds, paving the way for new and improved therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
